An In-depth Technical Guide to the Molecular Structure of Methylenebis(ethyl thioglycolate)
An In-depth Technical Guide to the Molecular Structure of Methylenebis(ethyl thioglycolate)
This guide provides a comprehensive technical overview of Methylenebis(ethyl thioglycolate), focusing on its molecular structure, characterization, and the implications of its chemical features for research and development. Designed for researchers, chemists, and professionals in drug development and materials science, this document synthesizes structural data with mechanistic insights to offer a field-proven perspective on this versatile molecule.
Introduction: Defining the Molecule
Methylenebis(ethyl thioglycolate) is a thioacetal ester with the chemical formula C9H16O4S2.[1] Its structure is characterized by a central methylene bridge connecting two sulfur atoms, each of which is further linked to an ethyl thioglycolate moiety. This unique arrangement of thioacetal and ester functional groups dictates its reactivity and utility in various chemical applications.
Core Identification:
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IUPAC Name: ethyl 2-[(2-ethoxy-2-oxoethyl)sulfanylmethylsulfanyl]acetate[1]
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CAS Number: 61713-23-3[2]
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Molecular Weight: 252.4 g/mol [1]
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Synonyms: Diethyl methylenebis(2-thioacetate), Diethyl 2,2'-(methylenedisulfanediyl)diacetate[1]
| Property | Value | Source |
| Molecular Formula | C9H16O4S2 | PubChem CID 521987[1] |
| Molecular Weight | 252.4 g/mol | PubChem CID 521987[1] |
| IUPAC Name | ethyl 2-[(2-ethoxy-2-oxoethyl)sulfanylmethylsulfanyl]acetate | PubChem CID 521987[1] |
| CAS Number | 61713-23-3 | CHEMICAL POINT[2] |
Elucidation of the Molecular Structure
The structural integrity of Methylenebis(ethyl thioglycolate) is best understood by examining its constituent parts and their connectivity. The molecule is symmetrical, featuring two ethyl ester groups, two thioether linkages, and a central thioacetal core.
Caption: 2D representation of Methylenebis(ethyl thioglycolate) highlighting the core functional groups.
The central S-C-S linkage is a thioacetal. Thioacetals are known for their relative stability under both acidic and basic conditions, where their oxygen-containing analogues (acetals) are readily hydrolyzed by acid.[3] However, this stability is conditional; the thioacetal moiety is susceptible to cleavage by reactive oxygen species (ROS), a property with significant implications for drug delivery applications.[4]
Synthesis Pathway
The synthesis of Methylenebis(ethyl thioglycolate) can be achieved via the condensation of ethyl thioglycolate with a methylene source, such as formaldehyde, under acidic conditions. A general, robust protocol can be adapted from established methods for producing similar esters.[5]
Experimental Protocol: Synthesis
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl thioglycolate (2.0 eq).
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Reagent Addition: Slowly add an aqueous solution of formaldehyde (37%, 1.0 eq) to the flask.
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Acid Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid (e.g., 5 mol%).
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Reaction: Heat the mixture to 80°C and maintain for approximately 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
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Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure Methylenebis(ethyl thioglycolate).
Caption: Workflow for the synthesis of Methylenebis(ethyl thioglycolate).
Spectroscopic Validation and Structural Analysis
The confirmation of the molecular structure relies on a combination of spectroscopic techniques. Each method provides unique information that, when combined, offers a self-validating system for identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. Based on the known chemical shifts of ethyl thioglycolate and related thioacetal structures, we can predict the ¹H and ¹³C NMR spectra for Methylenebis(ethyl thioglycolate).
Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):
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δ 4.20 ppm (quartet, 4H): These are the methylene protons (-O-CH₂ -CH₃) of the two equivalent ethyl groups. The quartet splitting pattern arises from coupling to the adjacent methyl protons.
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δ 3.90 ppm (singlet, 2H): This singlet corresponds to the central methylene protons of the thioacetal core (-S-CH₂ -S-). Its singlet nature confirms it has no adjacent protons.
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δ 3.45 ppm (singlet, 4H): These are the methylene protons adjacent to the sulfur and the carbonyl group (-S-CH₂ -C=O). Their equivalence and singlet nature are key structural indicators.
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δ 1.28 ppm (triplet, 6H): This signal represents the terminal methyl protons (-O-CH₂-CH₃ ) of the two equivalent ethyl groups, split into a triplet by the adjacent methylene protons.
Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz):
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δ 170.5 ppm: Carbonyl carbon (C =O) of the ester.
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δ 61.5 ppm: Methylene carbon of the ethyl ester (-O-CH₂ -CH₃).
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δ 40.0 ppm: Central thioacetal carbon (-S-CH₂ -S-).
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δ 35.5 ppm: Methylene carbon adjacent to sulfur and carbonyl (-S-CH₂ -C=O).
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δ 14.2 ppm: Methyl carbon of the ethyl ester (-O-CH₂-CH₃ ).
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule. For Methylenebis(ethyl thioglycolate), the key absorptions are:
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~1735 cm⁻¹ (strong, sharp): This is a characteristic C=O stretch for the ester functional group. Its intensity is a hallmark of this bond.
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~2980-2850 cm⁻¹ (medium): C-H stretching vibrations from the methylene and methyl groups.
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~1200-1000 cm⁻¹ (strong): C-O stretching vibrations associated with the ester linkage.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which serves as a molecular fingerprint. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 252. The fragmentation is driven by the stability of the resulting ions and radicals.[6]
Key Fragmentation Pathways: The most prominent peaks observed in the GC-MS data are at m/z = 119, 105, and 77.[1] A plausible fragmentation pathway is as follows:
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Initial Cleavage: The molecular ion can undergo cleavage of the C-S bond between the thioacetal carbon and one of the sulfur atoms.
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Formation of m/z 119: Loss of the •SCH₂COOEt radical (mass = 119) would leave a cation [CH₂(SCH₂COOEt)]⁺ with m/z = 133 . A more likely fragmentation leading to a major peak involves the cleavage alpha to the ester carbonyl, losing an ethoxy radical (•OCH₂CH₃, mass 45) to form an acylium ion, followed by further fragmentation. A key fragment is the [CH₂SCH₂COOEt]⁺ ion, which has an m/z = 119 . This is a very stable fragment.
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Formation of m/z 105: Subsequent loss of an ethylene molecule (C₂H₄, mass 28) from a fragment or rearrangement can lead to other stable ions. However, a more direct route to a prominent peak is the formation of the [SCH₂COOEt]⁺ fragment, which has an m/z of 105 .
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Formation of m/z 77: This peak likely corresponds to the [S-CH₂-C=O]⁺ fragment after loss of the ethoxy group.
Sources
- 1. Methylenebis(ethyl thioglycolate) | C9H16O4S2 | CID 521987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalpoint.eu [chemicalpoint.eu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN101195596A - A kind of method for preparing ethyl thioglycolate - Google Patents [patents.google.com]
- 6. chemguide.co.uk [chemguide.co.uk]
